MTH1 Binding Affinity of SCH 51344 vs. Nanomolar Comparators (S)-Crizotinib and TH287
SCH 51344 directly binds human MTH1/NUDT1 with a dissociation constant (Kd) of 49 nM, as determined by surface plasmon resonance . This binding affinity positions it between the more potent comparator (S)-crizotinib (MTH1 IC50 = 72 nM; note: binding modality differs from catalytic inhibition) and the ultra-potent MTH1 inhibitor TH287 (IC50 = 0.8 nM) [1]. Critically, SCH 51344's MTH1 engagement was validated through chemical proteomic target identification and confirmed by MTH1 overexpression experiments showing shifted cellular IC50 values [2].
| Evidence Dimension | MTH1 binding affinity / inhibitory potency |
|---|---|
| Target Compound Data | Kd = 49 nM (binding); IC50 = 215-675 nM (substrate-dependent catalytic inhibition) |
| Comparator Or Baseline | (S)-Crizotinib: MTH1 IC50 = 72 nM; TH287: MTH1 IC50 = 0.8 nM |
| Quantified Difference | SCH 51344 Kd (49 nM) represents ~1.5-fold lower affinity than (S)-crizotinib IC50 (72 nM, cross-assay comparison caveat); ~60-fold lower potency than TH287 (0.8 nM) |
| Conditions | Surface plasmon resonance (Kd); in vitro enzymatic assay with dGTP/8-oxo-dGTP/2-OH-dATP substrates |
Why This Matters
Selection between SCH 51344, (S)-crizotinib, and TH287 depends on required MTH1 potency window and whether kinase cross-reactivity is tolerable—(S)-crizotinib is primarily a kinase inhibitor, whereas SCH 51344 offers a cleaner MTH1-directed tool compound profile.
- [1] AmBeed. MTH1 Inhibitor Comparison Table. (S)-Crizotinib IC50 = 72 nM; TH287 IC50 = 0.8 nM. View Source
- [2] Huber KVM, et al. Nature. 2014;508(7495):222-227. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Extended Data Figure 1: MTH1 overexpression decreases SW480 sensitivity toward SCH51344. View Source
